molecular formula C17H17NO B14512718 3-[4-(Indolizin-2-YL)phenyl]propan-1-OL CAS No. 62706-11-0

3-[4-(Indolizin-2-YL)phenyl]propan-1-OL

Cat. No.: B14512718
CAS No.: 62706-11-0
M. Wt: 251.32 g/mol
InChI Key: CNFMPMULMVIEEY-UHFFFAOYSA-N
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Description

3-[4-(Indolizin-2-YL)phenyl]propan-1-OL is a synthetic organic compound characterized by a propan-1-ol backbone substituted with a phenyl group bearing an indolizine moiety at the para position. Indolizine, a bicyclic heteroaromatic system comprising fused pyrrole and pyridine rings, confers unique electronic and steric properties to this compound.

Properties

CAS No.

62706-11-0

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

3-(4-indolizin-2-ylphenyl)propan-1-ol

InChI

InChI=1S/C17H17NO/c19-11-3-4-14-6-8-15(9-7-14)16-12-17-5-1-2-10-18(17)13-16/h1-2,5-10,12-13,19H,3-4,11H2

InChI Key

CNFMPMULMVIEEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN2C=C1)C3=CC=C(C=C3)CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Indolizin-2-YL)phenyl]propan-1-OL typically involves the formation of the indolizine ring followed by its attachment to the phenyl ring and subsequent addition of the propanol chain. One common method involves the use of transition metal-catalyzed reactions and oxidative coupling . The reaction conditions often include the use of catalysts such as palladium or copper, along with appropriate ligands and solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Indolizin-2-YL)phenyl]propan-1-OL undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nitrating agents in the presence of catalysts.

Major Products

The major products formed from these reactions include ketones, aldehydes, alkanes, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[4-(Indolizin-2-YL)phenyl]propan-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(Indolizin-2-YL)phenyl]propan-1-OL involves its interaction with specific molecular targets and pathways. The indolizine moiety can interact with various enzymes and receptors, modulating their activity. The phenyl ring and propanol chain contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical parameters of 3-[4-(Indolizin-2-YL)phenyl]propan-1-OL and analogous compounds derived from the evidence:

Compound Molecular Formula Molecular Weight (g/mol) XlogP H-Bond Donors H-Bond Acceptors Topological Polar Surface Area (Ų) Key Functional Groups
This compound* C₁₉H₁₉NO 277.36 (estimated) ~3.2 1 2 ~30.1 Indolizine, phenyl, propanol
3-(4-Tert-butylphenyl)propan-1-ol C₁₃H₂₀O 192.30 3.50 1 1 20.2 Tert-butyl, phenyl, propanol
3-(4-Isopropylphenyl)-2-propen-1-ol C₁₂H₁₆O 176.25 N/A 1 1 20.2 Isopropyl, propenol
3-[4-(Hydroxymethyl)phenyl]propan-1-ol C₁₀H₁₄O₂ 166.22 0.8 2 2 40.5 Hydroxymethyl, propanol
3-(4-Methylpiperazin-1-yl)propan-1-ol C₈H₁₈N₂O 158.24 -0.4 1 3 41.4 Piperazine, propanol
3-{3-[(Dimethylamino)methyl]-1H-indol-7-yl}propan-1-ol C₁₄H₂₀N₂O 232.32 1.8 1 2 44.5 Indole, dimethylamino, propanol

*Estimated values based on structural analogs.

Structural and Physicochemical Analysis

  • Indolizine vs. This may improve binding affinity to hydrophobic enzyme pockets or receptors.
  • Hydrogen Bonding Capacity : The hydroxymethyl-substituted analog exhibits higher polarity (TPSA = 40.5 Ų) due to additional hydroxyl groups, whereas the indolizine derivative’s TPSA (~30.1 Ų) suggests moderate solubility, balancing lipophilicity and bioavailability .
  • Lipophilicity (XlogP) : The tert-butyl analog (XlogP = 3.50) is more lipophilic than the indolizine compound (estimated XlogP ~3.2), likely due to the bulky tert-butyl group. In contrast, the piperazine derivative (XlogP = -0.4) is hydrophilic, favoring aqueous environments.

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